N-methyl-3-phenoxyaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-methyl-3-phenoxyaniline often involves complex reactions that yield compounds with diverse biological and chemical properties. For example, the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine, a compound of interest due to its potential anti-tumor, anti-cancer, and anti-thrombosis activities, starts from 3-phenoxybenzonitrile. This process uses the Pinner reaction to produce ethylimidate hydrochloride, which then reacts with N-methylaniline to form the desired amidine through intermediate hydrochloride formation at specific conditions (Popov et al., 2013).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical behavior of compounds. X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV-Vis) are common techniques used for this purpose. Studies have shown that density functional theory (DFT) can effectively predict and analyze the molecular geometry, electronic structure, and spectroscopic properties of compounds, providing insights into their stability and reactivity (Tanak et al., 2014).
Chemical Reactions and Properties
N-methyl-3-phenoxyaniline and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for synthesis of pharmacologically active derivatives. The reactions often involve complex mechanisms, including the formation of Schiff bases and subsequent transformations that lead to the synthesis of compounds with potential applications in different domains (Ajibade & Andrew, 2021).
Physical Properties Analysis
The physical properties of N-methyl-3-phenoxyaniline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role as a precursor for the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of N-methyl-3-phenoxyaniline derivatives in pharmacology and materials science. Theoretical and experimental studies provide insights into the electronic structure, charge distribution, and potential sites for chemical reactivity, facilitating the design and synthesis of new compounds with desired properties (Tanak et al., 2014).
Scientific Research Applications
- Pharmacology
- Application Summary : N-methyl-3-phenoxyaniline is used in the study of calcium channels . A comprehensive SAR (Structure-Activity Relationship) study revealed a number of phenoxyaniline and sulfonamide compounds that were more potent or had similar potency for the Ca V 2.2 and Ca V 3.2 channel compared to MONIRO-1 .
- Methods of Application : The methods of application involve evaluating these compounds in a FLIPR-based intracellular calcium response assay . This involves measuring the change in intracellular calcium levels in response to the application of these compounds.
- Results : The results indicated that the sulfonamide analogues were well-tolerated, suggesting they could be potential candidates for further development .
- Chemical Synthesis
- Application Summary : “N-methyl-3-phenoxyaniline” is used in the field of chemical synthesis . It can be used as a building block in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the target compound. Typically, it would involve reactions under controlled conditions with other reagents .
- Results : The outcomes of these reactions would be the formation of new compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the synthesis .
-
Chemical Synthesis
- Application Summary : “N-methyl-3-phenoxyaniline” can be used as a building block in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the target compound. Typically, it would involve reactions under controlled conditions with other reagents .
- Results : The outcomes of these reactions would be the formation of new compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the synthesis .
-
Pharmacokinetics
- Application Summary : “N-methyl-3-phenoxyaniline” has been studied for its pharmacokinetic properties . It has been found to have high gastrointestinal absorption and is BBB permeant .
- Methods of Application : These properties are typically studied using in vitro and in vivo models .
- Results : The results of these studies can provide valuable information about the potential therapeutic uses of "N-methyl-3-phenoxyaniline" .
Safety And Hazards
N-Methyl-3-phenoxyaniline is classified as a hazardous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed (H302), may cause an allergic skin reaction (H317), and causes serious eye damage (H318) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .
properties
IUPAC Name |
N-methyl-3-phenoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZGXKPPJDVPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609340 | |
Record name | N-Methyl-3-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-phenoxyaniline | |
CAS RN |
13024-17-4 | |
Record name | N-Methyl-3-phenoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13024-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-3-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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